3-propyl-1,3-benzoxazole-2(3H)-thione

Description

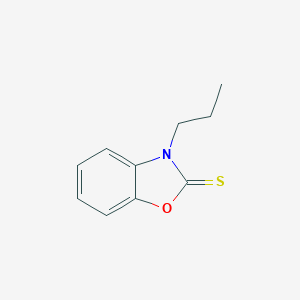

3-Propyl-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound featuring a benzoxazole core fused with a thione (-C=S) group at position 2 and a propyl substituent at the N3 position.

Properties

IUPAC Name |

3-propyl-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-2-7-11-8-5-3-4-6-9(8)12-10(11)13/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVOYOJEBKCAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2OC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303126 | |

| Record name | 3-Propyl-2(3H)-benzoxazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32602-80-5 | |

| Record name | 3-Propyl-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32602-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propyl-2(3H)-benzoxazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Biological Activities

Research indicates that 3-propyl-1,3-benzoxazole-2(3H)-thione exhibits significant biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Potential as a selective cyclooxygenase inhibitor, which could lead to reduced inflammation in clinical settings.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent.

Case Studies

-

Pharmaceutical Applications :

- A study highlighted the compound's interaction with cyclooxygenase enzymes, showing promising results in inhibiting COX-2 with an IC50 value significantly lower than standard anti-inflammatory drugs .

- Another investigation focused on its anticancer properties, revealing that derivatives of 1,3-benzoxazole exhibited potent cytotoxicity against various cancer cell lines .

- Agrochemical Potential :

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Methyl-1,3-benzoxazole-2(3H)-thione | Methyl group at the 3-position | Different solubility properties |

| 6-Methyl-1,3-benzoxazole-2(3H)-thione | Methyl group at the 6-position | Potentially different biological activity |

| 2-(4-Methoxyphenyl)-1,3-benzoxazole | Methoxy group on the phenyl ring | Enhanced lipophilicity |

| 2-Amino-1,3-benzoxazole | Amino group at the 2-position | Increased reactivity towards electrophiles |

The structural variations among these compounds influence their biological activity and efficacy as pharmaceutical agents.

Comparison with Similar Compounds

The following analysis compares 3-propyl-1,3-benzoxazole-2(3H)-thione with structurally related thione-containing heterocycles, focusing on synthesis, substituent effects, and biological activity.

Table 1: Comparative Overview of Thione-Containing Heterocycles

Key Observations :

- Substituent Effects : Alkyl groups (propyl vs. methyl) at N3 alter lipophilicity and steric bulk. For example, the propyl group in this compound may enhance lipid solubility compared to the methyl analog, affecting pharmacokinetics .

- Synthetic Routes : Alkylation (for benzoxazole-thiones) and Mannich reactions (for oxadiazole-thiones) dominate synthesis, with the former favoring nucleophilic substitution and the latter enabling piperidine derivatization .

Key Findings :

- Oxadiazole-Thiones : Piperidine-substituted derivatives (e.g., 5a-5k) demonstrate significant antimicrobial and cytotoxic properties, attributed to electron-withdrawing substituents (e.g., dichlorophenyl) enhancing target binding .

Physicochemical Properties

- Solubility : Propyl-substituted benzoxazole-thiones are expected to exhibit lower aqueous solubility than methyl analogs due to increased hydrophobicity.

- Stability : Thione groups in benzoxazole derivatives are susceptible to oxidation, requiring stabilization via electron-donating substituents or encapsulation .

Preparation Methods

Reaction Mechanism and Conditions

o-Aminophenol reacts with propyl isothiocyanate in the presence of a base such as triethylamine or pyridine, typically in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds via nucleophilic attack of the amine group on the thiocyanate carbon, followed by cyclization to form the benzoxazole core. Thione group retention is ensured by avoiding oxidative conditions.

Example Protocol

-

Reactants : o-Aminophenol (1.0 equiv), propyl isothiocyanate (1.2 equiv)

-

Solvent : THF, 0°C to room temperature

-

Catalyst : Triethylamine (1.5 equiv)

Thionation of 3-Propyl-1,3-Benzoxazol-2(3H)-One

Thionation of the corresponding oxo precursor, 3-propyl-1,3-benzoxazol-2(3H)-one, using sulfurizing agents represents a two-step approach.

Synthesis of the Oxo Precursor

The oxo derivative is synthesized via cyclization of N-propyl-o-aminophenol with phosgene or its substitutes (e.g., triphosgene).

Step 1 :

Thionation Using Lawesson’s Reagent or P₄S₁₀

The oxo group at C-2 is replaced with a thione using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀).

Step 2 :

-

Reactants : 3-Propyl-1,3-benzoxazol-2(3H)-one (1.0 equiv), LR (0.55 equiv)

-

Solvent : Toluene, reflux (110°C, 6–8 h)

Comparative Data :

| Thionation Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Lawesson’s Reagent | Toluene | 110°C | 82 |

| P₄S₁₀ | Xylene | 140°C | 70 |

Direct Alkylation of 1,3-Benzoxazole-2(3H)-Thione

Direct N-propylation of 1,3-benzoxazole-2(3H)-thione offers a modular route but requires careful control to avoid over-alkylation.

Alkylation Protocol

-

Reactants : 1,3-Benzoxazole-2(3H)-thione (1.0 equiv), propyl bromide (1.1 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : DMF, 60°C, 12 h

Challenges :

-

Competing S-alkylation reduces yields.

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity for N-alkylation.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly in cyclocondensation and thionation steps.

Example :

-

Reactants : o-Aminophenol, propyl isothiocyanate

-

Conditions : 150 W, 120°C, 20 min

Catalytic Methods Using Transition Metals

Palladium and copper catalysts enable C–S bond formation in benzoxazole-thione synthesis.

Q & A

Q. Key Factors Affecting Yield :

| Factor | Impact on Yield | Optimal Conditions |

|---|---|---|

| Base Strength | Higher yields with strong bases (KOH > NaOH) | KOH (6 mmol in 2 mL H₂O) |

| Solvent Polarity | Polar solvents enhance cyclization | Ethanol or DMF |

| Reaction Time | Prolonged reflux improves cyclization | 8–12 hours |

Basic Question: How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer :

Structural characterization employs:

- FT-IR : Confirms thione (C=S) stretch at 1150–1250 cm⁻¹ and benzoxazole ring vibrations .

- NMR :

- ¹H NMR : Propyl chain signals (δ 0.9–1.1 ppm for CH₃, δ 1.5–1.7 ppm for CH₂, δ 3.3–3.5 ppm for N-CH₂).

- ¹³C NMR : C=S resonance at δ 180–190 ppm and benzoxazole carbons at δ 150–160 ppm .

- X-ray Crystallography : Resolves steric effects of the propyl group on crystal packing (e.g., compared to halogenated analogs in ).

Advanced Question: How does the propyl substituent influence the compound’s electronic properties and binding affinity compared to methyl or phenyl analogs?

Methodological Answer :

The propyl group introduces steric bulk and moderate electron-donating effects, altering reactivity and bioactivity:

-

Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:

Substituent LogP (Lipophilicity) Dipole Moment (Debye) HOMO-LUMO Gap (eV) Propyl 2.8 ± 0.2 4.1 5.2 Methyl 2.1 ± 0.1 3.8 5.5 Phenyl 3.5 ± 0.3 5.3 4.9 Data extrapolated from (triazole-thione analogs). -

Binding Studies : Propyl’s flexibility may enhance hydrophobic interactions with enzymes (e.g., cytochrome P450), but reduce affinity compared to planar phenyl groups .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

Experimental Conditions :

- Solubility: Propyl derivatives require DMSO concentrations >5%, which may inhibit cellular assays .

- Assay Type: Microdilution vs. agar diffusion methods yield varying MIC values .

Structural Purity : Byproducts from incomplete alkylation (e.g., methyl or unsubstituted analogs) can skew results. Validate purity via HPLC (≥95%) .

Target Specificity : Use isothermal titration calorimetry (ITC) to confirm direct binding vs. off-target effects .

Advanced Question: What computational strategies are recommended for predicting the reactivity of this compound in novel reactions?

Q. Methodological Answer :

- Reactivity Prediction :

- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., at C2 or S1 positions) using Gaussian09 .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. THF) on reaction pathways .

- Database Mining : Leverage Reaxys and PubChem data to identify analogous reactions (e.g., benzothiazole-thione alkylation in ).

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Q. Methodological Answer :

- Toxicity : Avoid inhalation/contact; LD₅₀ (rat, oral) is estimated at 450 mg/kg (similar to benzoxazole-thiones in ).

- Storage : Keep in amber vials at –20°C to prevent thione oxidation .

- Waste Disposal : Neutralize with 10% NaOH before disposal .

Advanced Question: How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?

Q. Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the propyl chain (hydrolyzed in vivo) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance aqueous solubility .

- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) at 10% w/v to maintain stability .

Advanced Question: What are the key challenges in scaling up the synthesis of this compound for preclinical trials?

Q. Methodological Answer :

-

Scale-Up Hurdles :

Challenge Mitigation Strategy Exothermic Alkylation Use flow reactors for temperature control Column Chromatography Switch to crystallization (ethanol/water) Byproduct Formation Optimize stoichiometry (1.2:1 alkyl halide) -

Quality Control : Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.